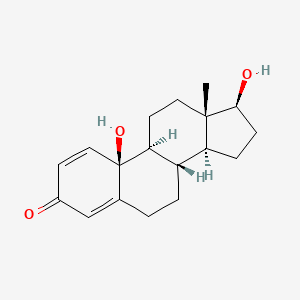

10beta,17beta-Dihydroxyestra-1,4-dien-3-one

Descripción general

Descripción

Este compuesto es único en que se convierte selectivamente en estradiol en el cerebro, mientras que permanece inerte en el resto del cuerpo . Esta conversión selectiva lo convierte en un candidato prometedor para tratar afecciones neurológicas y psiquiátricas asociadas con la deficiencia de estrógeno .

Métodos De Preparación

La síntesis de 10β,17β-Dihidroxiestra-1,4-dien-3-ona implica varios pasos. El material de partida es típicamente la estrona, que se somete a una serie de reacciones químicas para producir el compuesto final. La ruta sintética incluye reacciones de reducción, hidroxilación y deshidrogenación .

Análisis De Reacciones Químicas

10β,17β-Dihidroxiestra-1,4-dien-3-ona se somete a varios tipos de reacciones químicas:

Reducción: El compuesto puede reducirse a estradiol por la acción de enzimas deshidrogenasa/reductasa de cadena corta.

Oxidación: Puede oxidarse para formar estrona en ciertas condiciones.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución con varios reactivos.

Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de sodio para la reducción y trióxido de cromo para la oxidación . Los principales productos formados a partir de estas reacciones son el estradiol y la estrona .

Aplicaciones Científicas De Investigación

Treatment of Neurological Disorders

Research has indicated that DHED can alleviate symptoms associated with estrogen deprivation, such as hot flushes and cognitive decline. In studies involving ovariectomized rat models, DHED administration resulted in a significant reduction in tail skin temperature, which correlates with the alleviation of hot flushes . Furthermore, DHED has demonstrated neuroprotective effects in models of Alzheimer’s disease, where it improved cognitive performance without stimulating uterine tissue growth, a common side effect of traditional estrogen therapies .

Selectivity and Safety

One of the most significant advantages of DHED over conventional estrogen therapies is its selective action. Studies have shown that DHED does not increase uterine weight or stimulate breast tissue proliferation, which are critical concerns in hormone replacement therapy . This selectivity allows for safer long-term use in postmenopausal women or individuals undergoing androgen deprivation therapy.

Clinical Implications

The ability of DHED to provide estrogenic benefits without systemic side effects positions it as a potential alternative for hormone replacement therapy. Its oral bioavailability and favorable pharmacokinetic profile enhance its practicality as a therapeutic agent .

Case Studies and Research Findings

Pharmacokinetic Profile

DHED exhibits a unique pharmacokinetic profile characterized by:

Mecanismo De Acción

El mecanismo de acción de 10β,17β-Dihidroxiestra-1,4-dien-3-ona implica su conversión a estradiol en el cerebro. Esta conversión está mediada por enzimas deshidrogenasa/reductasa de cadena corta, que reducen el compuesto a estradiol . El estradiol luego ejerce sus efectos al unirse a los receptores de estrógeno, modulando la expresión genética e influenciando varios procesos celulares . Esta conversión selectiva asegura que los efectos estrogénicos estén confinados al cerebro, minimizando los efectos secundarios periféricos .

Comparación Con Compuestos Similares

10β,17β-Dihidroxiestra-1,4-dien-3-ona es único en su conversión selectiva a estradiol en el cerebro. Compuestos similares incluyen:

Estradiol: El estrógeno principal en los humanos, que tiene efectos generalizados en todo el cuerpo.

Estrona: Otra forma de estrógeno que puede convertirse en estradiol.

Estriol: Un estrógeno más débil que se produce principalmente durante el embarazo.

En comparación con estos compuestos, 10β,17β-Dihidroxiestra-1,4-dien-3-ona ofrece la ventaja de los efectos estrogénicos selectivos para el cerebro, lo que lo convierte en una herramienta valiosa para estudiar y tratar afecciones neurológicas .

Actividad Biológica

10beta,17beta-Dihydroxyestra-1,4-dien-3-one (DHED) is a novel bioprecursor prodrug of 17β-estradiol, designed to selectively deliver estrogen to the brain while minimizing peripheral exposure. This compound has garnered attention for its potential therapeutic applications in treating neurological disorders and alleviating symptoms associated with estrogen deficiency.

DHED is metabolized to 17β-estradiol specifically within the central nervous system (CNS). This selective conversion is facilitated by enzymatic processes that utilize nicotinamide adenine dinucleotide phosphate (NADPH) as a co-substrate, allowing for localized estrogen delivery without affecting peripheral tissues. This property is particularly advantageous in reducing side effects commonly associated with systemic estrogen therapies, such as uterine stimulation and increased risk of hormone-sensitive cancers .

Neuroprotective Effects

Research indicates that DHED exhibits significant neuroprotective properties. In rodent models of menopause and neurodegenerative diseases, DHED administration has been shown to alleviate symptoms related to estrogen deficiency. For instance, studies have demonstrated that DHED treatment results in improved cognitive function and reduced behavioral immobility in depression models, comparable to direct administration of 17β-estradiol .

Case Studies and Experimental Findings

- Animal Models of Estrogen Deficiency : In ovariectomized rats, DHED administration led to a significant reduction in tail skin temperature rises associated with hot flushes, demonstrating its efficacy in managing climacteric symptoms .

- Behavioral Studies : In the Porsolt swim test, a measure of depressive-like behavior, DHED showed a dose-dependent reduction in immobility times, indicating its potential antidepressant effects. Notably, no increase in circulating estradiol levels was observed post-treatment, underscoring its targeted action within the brain .

- Ocular Applications : Recent studies explored the use of DHED for retina-targeted delivery of 17β-estradiol via topical administration. The prodrug demonstrated enhanced transcorneal flux and effective bioactivation in the retina without systemic estrogenic effects, suggesting potential applications in ocular neuroprotection .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on the biological activity of DHED:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neuroprotection | Rodent models of menopause | Alleviated cognitive deficits; improved mood behavior |

| Hot Flush Management | Ovariectomized rat model | Significant reduction in tail skin temperature rises |

| Retina Targeting | Topical application in animal models | Increased E2 concentration in retina; no systemic effects |

| Behavioral Response | Porsolt swim test | Dose-dependent reduction in immobility times |

Propiedades

IUPAC Name |

(8S,9S,10S,13S,14S,17S)-10,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h6,9-10,13-16,20-21H,2-5,7-8H2,1H3/t13-,14-,15-,16-,17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKDFTLKOKNUJP-UGDFAFBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C=C[C@]34O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337122 | |

| Record name | 10beta,17beta-Dihydroxyestra-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-02-0 | |

| Record name | Estradiol paraquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10beta,17beta-Dihydroxyestra-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRADIOL PARAQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9WW8CA3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.